molecular formula C15H23N5O B2496411 N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1428375-89-6

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2496411
CAS No.: 1428375-89-6
M. Wt: 289.383
InChI Key: QGPCWKCAHBTNCR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold frequently found in FDA-approved pharmaceuticals and bioactive molecules. The piperazine ring is often utilized to optimize the pharmacokinetic properties of a compound or to act as a scaffold for arranging pharmacophoric groups during interactions with biological targets . The structure also incorporates a 5-methylpyrimidine moiety. Pyrimidine is an electron-rich aromatic heterocycle and a fundamental building block of DNA and RNA. Due to its synthetic accessibility and ability to interact with various biological targets through hydrogen bonding, the pyrimidine scaffold is widely used in therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . The specific combination of a cyclopentyl group, a piperazine carboxamide, and a methylpyrimidine subunit suggests potential research applications in developing inhibitors for various enzymatic targets. Compounds with similar structural features have been investigated as inhibitors for targets such as Leishmania CYP51 and CYP5122A1 in parasitology , and as kinase inhibitors in oncology . Researchers can explore this compound as a building block or a precursor in synthesizing novel molecules for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-12-10-16-11-17-14(12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPCWKCAHBTNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Routes

Nucleophilic Substitution and Coupling Strategies

A foundational approach involves constructing the piperazine-carboxamide core through sequential nucleophilic substitutions and coupling reactions. The synthesis typically begins with halogenated pyrimidine derivatives, which undergo nucleophilic aromatic substitution with piperazine intermediates. For example, 6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one reacts with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. This step forms a critical C–N bond between the pyrimidine and piperazine moieties.

Subsequent coupling with vinyl butyl ether under palladium catalysis (e.g., Pd(OAc)₂) facilitates Heck-type reactions to introduce functional groups at specific positions. Acidic deprotection (e.g., using HCl in dioxane) removes tert-butoxycarbonyl (Boc) protecting groups, yielding the free amine intermediate. Final carboxamide formation employs cyclopentyl isocyanate or carbodiimide-mediated coupling (e.g., EDCI/HOBt) with cyclopentylamine.

Key Reaction Conditions:
  • Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Temperatures : 80–120°C for substitution reactions; ambient temperature for coupling steps.
  • Catalysts : Palladium acetate for Heck reactions; triethylamine as a base.

Bromination and Cyclization Sequences

Alternative routes prioritize bromination to activate pyrimidine intermediates. Li et al. (2019) reported an eight-step synthesis starting from 2-(methylthio)pyrimidin-4-(3H)-one:

  • Thionyl chloride-mediated chlorination to form 4-chloro-2-(methylthio)pyrimidine.
  • Bromination using N-bromosuccinimide (NBS) in CCl₄ to yield 4-chloro-6-bromo-2-(methylthio)pyrimidine.
  • Nucleophilic substitution with cyclopentylamine to introduce the cyclopentyl group.
  • Heck reaction with vinyl butyl ether to construct the pyrido[2,3-d]pyrimidine scaffold.
  • Oxidation of the methylthio group to methylsulfonyl using m-CPBA.
  • Cross-coupling with tert-butyl piperazine-1-carboxylate under Buchwald-Hartwig conditions.

This method achieves an overall yield of 10%, with purity exceeding 98% after recrystallization.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

To enhance efficiency, industrial processes employ continuous flow chemistry. For instance, the coupling of 4-(6-aminopyridin-3-yl)piperazine-1-tert-butyl carboxylate with brominated pyridino-pyrimidine ketone is conducted in a pressurized reactor at 95–105°C, reducing reaction time from 24 hours (batch) to 6 hours.

Purification and Yield Enhancements

Critical steps for scalability include:

  • Crystallization : Intermediate II (4-{6-[6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino]pyridin-3-yl}piperazine-1-carboxylate) is purified via cooling crystallization in ethanol/water mixtures, achieving >99% purity.
  • Acid-Base Workup : Final deprotection using HCl in dioxane, followed by neutralization with NaOH, isolates the product in 85% yield.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

Method Starting Material Key Steps Yield (%) Purity (%)
Li et al. (2019) 2-(Methylthio)pyrimidin-4-(3H)-one Bromination, Heck reaction 10 98
Patent CA3190507A1 tert-Butyl piperazine carboxylate Nucleophilic substitution, coupling 75 99.5
Industrial Process 4-(6-Aminopyridin-3-yl)piperazine Pressurized coupling, crystallization 85 99.8

Reaction Mechanism and Kinetics

Bromination Kinetics

Bromination of pyrimidine derivatives follows second-order kinetics, with rate constants (k) dependent on solvent polarity. In CCl₄, k = 0.45 L/mol·s at 25°C, while in DMF, k increases to 1.2 L/mol·s due to enhanced stabilization of the transition state.

Catalytic Cycles in Heck Reactions

Palladium-catalyzed Heck reactions proceed via oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and reductive elimination. The rate-determining step is alkene insertion, with activation energies (Eₐ) ranging from 60–80 kJ/mol.

Challenges and Mitigation Strategies

Impurity Formation

Common impurities include des-cyclopentyl analogs and over-brominated byproducts. These are minimized by:

  • Temperature Control : Maintaining reactions below 110°C to prevent thermal degradation.
  • Catalyst Screening : Using Pd(OAc)₂ with tri-o-tolylphosphine (P(o-Tol)₃) suppresses side reactions.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate downstream purification. Switching to THF/water biphasic systems enhances extractive workup efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Coupling Agents: EDCI, HOBt.

Major Products

    Oxidation Products: Cyclopentyl ketones or alcohols.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe in biochemical assays to understand protein-ligand interactions and enzyme kinetics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperazine Core Target/Activity Potency (IC50/EC50) Reference
This compound Cyclopentyl (carboxamide), 5-methylpyrimidin-4-yl Rat Autotaxin inhibitor 0.0215 µM
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazin-3-yl, trifluoromethyl chroman Fatty acid amide hydrolase (FAAH) inhibitor 6.8 nM (FAAH inhibition)
Compound 6 (Amuvatinib derivative) Benzodioxol-5-yl, thieno[3,2-d]pyrimidin-4-yl Mitochondrial membrane potential inhibitor (anticancer under glucose starvation) >2-fold potency vs. amuvatinib
BCTC [N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide] 4-tert-butylphenyl, 3-chloropyridin-2-yl TRPM8 ion channel antagonist 5–10 nM (TRPM8 inhibition)
A25–A30 (4-hydroxyquinazoline derivatives) Varied aryl groups (e.g., chloro-, fluoro-substituted phenyl) Antiproliferative agents (cancer cell lines) Melting points: 191–209°C; variable cell line efficacy

Target Selectivity and Pharmacological Profiles

  • This compound: Demonstrates high specificity for Autotaxin, a key enzyme in LPA-mediated signaling pathways implicated in fibrosis and cancer metastasis. Its quinazolinone moiety enhances hydrophobic interactions within the enzyme's binding pocket .
  • PKM-833: Exhibits FAAH inhibition with nanomolar potency, showing oral bioavailability and efficacy in inflammatory pain models. The trifluoromethyl chroman group contributes to metabolic stability .
  • Compound 6: Targets mitochondrial function under glucose starvation, disrupting energy metabolism in tumor cells. The thienopyrimidine group enhances cytotoxicity compared to amuvatinib, with cell line-specific activity .
  • BCTC : A well-characterized TRPM8 antagonist, effective in cold hypersensitivity models. Its tert-butylphenyl group optimizes steric hindrance for channel blockade .

Impact of Substituents on Bioactivity

Carboxamide Nitrogen Modifications

  • Cyclopentyl vs. Aryl Groups : The cyclopentyl group in this compound enhances lipophilicity and target binding compared to aryl-substituted analogues like BCTC (tert-butylphenyl) or A25–A30 (halogenated phenyl). This modification may improve membrane permeability but reduce water solubility .
  • Pyrimidine vs. Pyridine/Quinazolinone: The 5-methylpyrimidin-4-yl group provides a planar heterocyclic structure conducive to π-π stacking in enzyme active sites. In contrast, quinazolinone derivatives (e.g., A25–A30) exhibit broader antiproliferative effects due to DNA intercalation or kinase inhibition .

Piperazine Ring Functionalization

  • Heteroaromatic vs. Aliphatic Substituents: Thienopyrimidine (Compound 6) and pyridazine (PKM-833) substituents introduce electron-rich regions for hydrogen bonding, enhancing target engagement. Aliphatic groups (e.g., cyclopentyl) favor hydrophobic interactions critical for Autotaxin inhibition .

Table 2: Physicochemical Data for Selected Analogues

Compound Name Melting Point (°C) Yield (%) LogP (Predicted) Solubility (mg/mL)
This compound Not reported Not reported 3.2 (est.) <0.1 (aqueous)
A25 (4-hydroxyquinazoline derivative) 191.2–193.1 47.8 2.8 0.15
A31 (bromo-methylphenyl analogue) 200.6–202.2 53.6 3.5 0.08
Compound 6 (Amuvatinib derivative) Not reported Not reported 2.9 0.12

Stability and Metabolic Considerations

  • This compound: Limited solubility may necessitate prodrug formulations. The cyclopentyl group likely reduces oxidative metabolism compared to aryl analogues.
  • PKM-833 : The trifluoromethyl group enhances metabolic stability, supporting oral administration in preclinical models .
  • A25–A30 : Halogen substituents (Cl, F) improve metabolic resistance but may increase hepatotoxicity risks .

Biological Activity

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a cyclopentyl group and a 5-methylpyrimidine moiety. Its chemical structure can be represented as follows:

N cyclopentyl 4 5 methylpyrimidin 4 yl piperazine 1 carboxamide\text{N cyclopentyl 4 5 methylpyrimidin 4 yl piperazine 1 carboxamide}

Research indicates that compounds containing piperazine structures often interact with various biological targets, including receptors and enzymes involved in critical pathways. The specific interactions of this compound have not been extensively detailed in the literature, but similar compounds have shown activity against muscarinic receptors and other targets relevant to neurological function and cancer proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA549 (lung cancer)1.68Inhibition of tubulin polymerization
Compound BMCF-7 (breast cancer)6.30EGFR inhibition
N-cyclopentyl derivativeTBDTBDTBD

Studies suggest that modifications in the piperazine ring or substituents can enhance anticancer activity by improving binding affinity to target proteins or altering pharmacokinetic properties.

Neurological Activity

The compound's potential as a muscarinic receptor antagonist has been highlighted in patents and research articles focusing on neurological disorders. Muscarinic receptors play a crucial role in cognitive functions, and antagonists like N-cyclopentyl derivatives may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 5-methylpyrimidin-4-amine) to a piperazine-carboxamide scaffold. Key steps include:

  • Nucleophilic aromatic substitution : Reacting halogenated pyrimidines with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C .
  • Carboxamide formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate cyclopentylamine to the piperazine core .
    Optimization strategies :
  • Monitor reaction progress via TLC or HPLC to adjust time and temperature.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm) and carbon signals for the carboxamide carbonyl (~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₅N₅O: calc. 327.2048, observed 327.2052) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular viability assays : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT or CellTiter-Glo® .
  • Receptor binding studies : Use radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or aryl groups) and compare bioactivity .
  • 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like PI3Kγ (PDB: 2CHW) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyrimidine N1) and hydrophobic regions (cyclopentyl group) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in triplicate with a 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ values .
  • Assay interference checks : Rule out false positives via counter-screens (e.g., luciferase inhibition assays for ATP-dependent targets) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide) to identify trends .

Q. What crystallographic methods are suitable for determining its conformational stability?

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via vapor diffusion (solvent: dichloromethane/methanol).
    • Key parameters : Monoclinic space group (e.g., P2₁/c), unit cell dimensions (a=9.992 Å, b=9.978 Å, c=31.197 Å) .
    • Data refinement : Use SHELXL for structure solution; validate with R-factor <0.06 .

Q. How to design pharmacokinetic studies for this compound?

  • In vitro ADME :
    • Metabolic stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
    • Plasma protein binding: Use equilibrium dialysis (PBS, pH 7.4) .
  • In vivo PK : Administer IV/PO in rodents (dose: 10 mg/kg), collect plasma samples, and calculate AUC, t₁/₂ .

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